molecular formula C11H13NO2 B3045575 Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- CAS No. 110193-51-6

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)-

Cat. No.: B3045575
CAS No.: 110193-51-6
M. Wt: 191.23 g/mol
InChI Key: IMYCDOWCYNWJQJ-UHFFFAOYSA-N
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Description

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethyl-4,5-dihydro-5-oxazole with phenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the phenolic hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction may produce more saturated oxazole compounds.

Scientific Research Applications

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex oxazole derivatives.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: This compound has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 3-(2-methyl-4,5-dihydro-5-oxazolyl)-
  • Phenol, 3-(2-propyl-4,5-dihydro-5-oxazolyl)-
  • Phenol, 3-(2-butyl-4,5-dihydro-5-oxazolyl)-

Uniqueness

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- is unique due to its specific ethyl substitution on the oxazole ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its interaction with certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3-(2-ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-11-12-7-10(14-11)8-4-3-5-9(13)6-8/h3-6,10,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYCDOWCYNWJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCC(O1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552420
Record name 3-(2-Ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110193-51-6
Record name 3-(2-Ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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